Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-
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Overview
Description
Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- involves several steps. One common method includes the reaction of 3-hydroxy-4-methoxyphenylacetic acid with appropriate reagents to introduce the necessary functional groups. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of various chemical intermediates and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Shares similar functional groups but differs in overall structure.
3-Hydroxy-4-methoxycinnamic acid: Another compound with a methoxyphenyl group but with different chemical properties and applications.
Uniqueness
Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research .
Properties
CAS No. |
62152-42-5 |
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Molecular Formula |
C2HK2Na4O10P |
Molecular Weight |
386.15 g/mol |
IUPAC Name |
dipotassium;tetrasodium;hydrogen phosphate;dicarbonate |
InChI |
InChI=1S/2CH2O3.2K.4Na.H3O4P/c2*2-1(3)4;;;;;;;1-5(2,3)4/h2*(H2,2,3,4);;;;;;;(H3,1,2,3,4)/q;;6*+1;/p-6 |
InChI Key |
WZMURCGAGPUJBR-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[K+].[K+] |
Origin of Product |
United States |
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